molecular formula C4H9AsCl2 B13761972 sec-Butyldichloroarsine CAS No. 684-82-2

sec-Butyldichloroarsine

Cat. No.: B13761972
CAS No.: 684-82-2
M. Wt: 202.94 g/mol
InChI Key: INQONTNHVUXFCV-UHFFFAOYSA-N
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Description

sec-Butyldichloroarsine is an organoarsenic compound with the chemical formula C4H9AsCl2. It is a derivative of arsine, where two chlorine atoms and a sec-butyl group are attached to the arsenic atom. This compound is known for its toxic properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

sec-Butyldichloroarsine can be synthesized through the reaction of arsenic trichloride with sec-butylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

AsCl3+sec-C4H9MgBrsec-C4H9AsCl2+MgBrCl\text{AsCl}_3 + \text{sec-C}_4\text{H}_9\text{MgBr} \rightarrow \text{sec-C}_4\text{H}_9\text{AsCl}_2 + \text{MgBrCl} AsCl3​+sec-C4​H9​MgBr→sec-C4​H9​AsCl2​+MgBrCl

The reaction is usually performed in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

sec-Butyldichloroarsine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sec-butylarsinic acid.

    Reduction: Reduction reactions can convert it to sec-butylarsine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like ethanol or methanol.

Major Products Formed

    Oxidation: sec-Butylarsinic acid (C4H9AsO(OH)2)

    Reduction: sec-Butylarsine (C4H9AsH2)

    Substitution: sec-Butylarsine derivatives depending on the nucleophile used.

Scientific Research Applications

sec-Butyldichloroarsine has been explored for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its toxicological effects on biological systems and its potential use as a chemical warfare agent.

    Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of sec-Butyldichloroarsine involves its interaction with cellular components, leading to disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and other critical metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    n-Butyldichloroarsine: Similar structure but with a straight-chain butyl group.

    tert-Butyldichloroarsine: Contains a tert-butyl group instead of a sec-butyl group.

    Phenylarsine oxide: An organoarsenic compound with a phenyl group.

Uniqueness

sec-Butyldichloroarsine is unique due to its specific sec-butyl group, which influences its reactivity and toxicity. Compared to its analogs, it has distinct chemical and biological properties that make it suitable for specific applications in research and industry.

Properties

CAS No.

684-82-2

Molecular Formula

C4H9AsCl2

Molecular Weight

202.94 g/mol

IUPAC Name

butan-2-yl(dichloro)arsane

InChI

InChI=1S/C4H9AsCl2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3

InChI Key

INQONTNHVUXFCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[As](Cl)Cl

Origin of Product

United States

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